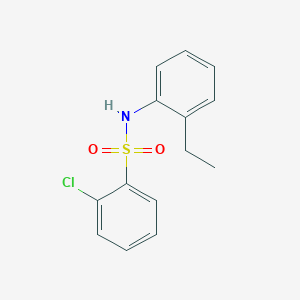![molecular formula C19H20N2O5S B10968673 4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B10968673.png)
4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is a complex organic compound with the molecular formula C13H15NO3. It is known for its unique structure, which includes a dihydroisoquinoline moiety and a sulfonyl group attached to an aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID typically involves multiple steps. One common method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable procedures similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonyl and aniline groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like trifluoromethanesulfonic anhydride and reducing agents such as sodium borohydride. Reaction conditions vary but often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can yield various dihydroisoquinoline derivatives .
Scientific Research Applications
4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Uniqueness
4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is unique due to its combination of a dihydroisoquinoline moiety and a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20N2O5S/c22-18(9-10-19(23)24)20-16-5-7-17(8-6-16)27(25,26)21-12-11-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22)(H,23,24) |
InChI Key |
BXESGTWWZLOXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10968590.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10968605.png)
![3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10968606.png)


![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B10968618.png)
![4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10968625.png)
![3,4-Dimethyl-6-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968628.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10968633.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B10968634.png)

![3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10968651.png)
![N-cyclopentyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968655.png)

